3,4-Dihydro-4-ethyl-2H-1,4-benzothiazine-2-carboxamide hydrochloride
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Overview
Description
2-Carbossiammide-4-etil-2,3-diidro-4H-benzotiazina cloridrato, also known as 2H-1,4-Benzothiazine-2-carboxamide, 3,4-dihydro-4-ethyl-, hydrochloride, is a compound with significant pharmacological potential. It is a derivative of benzothiazine, a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure. This compound has been studied for its various biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carbossiammide-4-etil-2,3-diidro-4H-benzotiazina cloridrato typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenethiol with ethyl chloroacetate, followed by cyclization and subsequent treatment with hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Carbossiammide-4-etil-2,3-diidro-4H-benzotiazina cloridrato undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazine derivatives.
Scientific Research Applications
2-Carbossiammide-4-etil-2,3-diidro-4H-benzotiazina cloridrato has been explored for its potential in several scientific research areas:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-Carbossiammide-4-etil-2,3-diidro-4H-benzotiazina cloridrato involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antimicrobial properties. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2H-1,4-Benzothiazine-2-carboxamide: A closely related compound with similar structural features.
4-Hydroxy-2-quinolones: Another class of heterocyclic compounds with comparable biological activities.
Uniqueness
2-Carbossiammide-4-etil-2,3-diidro-4H-benzotiazina cloridrato stands out due to its specific substitution pattern and the presence of the ethyl group, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
97699-32-6 |
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Molecular Formula |
C11H15ClN2OS |
Molecular Weight |
258.77 g/mol |
IUPAC Name |
4-ethyl-2,3-dihydro-1,4-benzothiazine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C11H14N2OS.ClH/c1-2-13-7-10(11(12)14)15-9-6-4-3-5-8(9)13;/h3-6,10H,2,7H2,1H3,(H2,12,14);1H |
InChI Key |
HDEZDNKCGAAMBG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC(SC2=CC=CC=C21)C(=O)N.Cl |
Origin of Product |
United States |
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